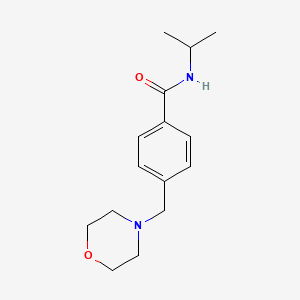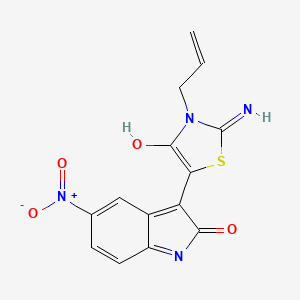![molecular formula C21H22N4O5 B3883244 (4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3883244.png)
(4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and dimethoxyphenyl groups through various substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and dimethoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, which are valuable in organic chemistry.
Triple Bond Compounds: Molecules with triple bonds, which are stronger than single or double bonds and have unique chemical properties.
Uniqueness
What sets (4E)-4-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of functional groups and the resulting chemical versatility. This makes it a valuable compound for research and industrial applications, offering unique opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-14-18(13-22-11-10-15-4-9-19(29-2)20(12-15)30-3)21(26)24(23-14)16-5-7-17(8-6-16)25(27)28/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQOSHECLBQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(dimethylamino)benzylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883178.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(1-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883182.png)
![3-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B3883189.png)

![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]-2-furamide](/img/structure/B3883197.png)
![N-[2-(dimethylamino)ethyl]-3-isopropyl-N-(2-methylbenzyl)isoxazole-5-carboxamide](/img/structure/B3883221.png)
![5-[4-(1-morpholin-4-ylethyl)phenyl]indan-1-one](/img/structure/B3883229.png)
![1-{2-hydroxy-3-[2-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-4-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B3883235.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B3883242.png)
![2,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B3883252.png)
![2-methyl-8-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3883263.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3883271.png)

